molecular formula C19H14O B106861 4-Benzoylbiphenyl CAS No. 2128-93-0

4-Benzoylbiphenyl

Cat. No.: B106861
CAS No.: 2128-93-0
M. Wt: 258.3 g/mol
InChI Key: LYXOWKPVTCPORE-UHFFFAOYSA-N
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Description

4-Benzoylbiphenyl: is an organic compound with the molecular formula C19H14O 4-Phenylbenzophenone . This compound is characterized by a biphenyl structure with a benzoyl group attached to the fourth position of one of the phenyl rings. It appears as a white or off-white powder and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:

C6H5-C6H4+C6H5COClAlCl3C6H5-C6H4COC6H5+HCl\text{C}_6\text{H}_5\text{-C}_6\text{H}_4 + \text{C}_6\text{H}_5\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{-C}_6\text{H}_4\text{COC}_6\text{H}_5 + \text{HCl} C6​H5​-C6​H4​+C6​H5​COClAlCl3​​C6​H5​-C6​H4​COC6​H5​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylbiphenyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

4-Benzoylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoylbiphenyl primarily involves its ability to absorb photons and generate reactive species. As a photoinitiator, it absorbs light and undergoes a photochemical reaction to form free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymers. The molecular targets and pathways involved include the generation of ketyl radicals and subsequent reactions with other molecules .

Comparison with Similar Compounds

    Benzophenone: Similar structure but lacks the biphenyl group.

    4-Methylbenzophenone: Similar structure with a methyl group instead of a phenyl group.

    4-Chlorobenzophenone: Similar structure with a chlorine atom instead of a phenyl group.

Uniqueness: 4-Benzoylbiphenyl is unique due to its biphenyl structure, which imparts distinct photophysical and photochemical properties. This makes it particularly useful as a photoinitiator and in applications requiring specific light absorption characteristics .

Properties

IUPAC Name

phenyl-(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H14O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXOWKPVTCPORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062193
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA; Pellets or Large Crystals
Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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CAS No.

2128-93-0
Record name 4-Phenylbenzophenone
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Record name 4-Benzoylbiphenyl
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Record name 4-Benzoylbiphenyl
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name Methanone, [1,1'-biphenyl]-4-ylphenyl-
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Record name 4-phenylbenzophenone
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Record name 4-BENZOYLBIPHENYL
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Synthesis routes and methods I

Procedure details

According to the general procedure described above, 4-Bromobenzophenone (131 mg, 0.50 mmol) reacted with phenylboronic acid (92 mg, 0.75 mmol) using 0.0005 mol % of Pd(dba)2, 0.002 mol % of Ph5FcP(t-Bu)2, and K3PO4 (318 mg, 1.50 mmol) in toluene solvent at 100° C. for 1 hr to title compound (121 mg, 94%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 7.92 (d, 2H, J=8.4 Hz), 7.87 (d, 2H, J=7.2 Hz), 7.73 (d, 2H, J=8.4 Hz), 7.18 (d, 2H, J=6.8 Hz), 7.63 (m, 1H), 7.51 (m, 3H), 7.43 (m, 2H). 13C{1H}-NMR (100 MHz, CDCl3): δ 196.30, 145.16, 139.89, 137.68, 136.15, 132.34, 130.69, 129.96, 128.92, 128.26, 128.14, 127.25, 126.91. GC/MS(EI): m/z 181 (M−77+). Anal. Calcd for C19H14O: C, 88.34; H, 5.46. Found: C, 88.26; H, 5.62.
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
K3PO4
Quantity
318 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
94%

Synthesis routes and methods II

Procedure details

In an oven-dried flask placed under a nitrogen atmosphere biphenyl (50 g) was stirred in dichloromethane (450 mL). The flask was placed in an ice bath and to it was added benzoyl chloride (46 mL) via addition funnel slowly over 20 minutes. To that mixture was added anhydrous aluminum chloride (51 g) via solid addition funnel, slowly over 10 minutes. After the aluminum chloride addition was complete the reaction mixture allowed to warm to room temperature and to stir for 16 hours. The reaction mixture was slowly poured into a beaker containing ice and a 10% aqueous solution of hydrochloric acid (600 mL) while stirring vigorously. A separatory funnel was used to separate the organic and aqueous layers. The recovered organic layer was then washed with water (2×500 mL), washed with a saturated aqueous solution of sodium chloride (500 mL), dried over sodium sulfate and concentrated by rotary evaporation. The resulting solid was slurried in a 25% v/v mixture of ethyl acetate in hexanes. The solid was collected by vacuum filtration, and then washed with cold diethyl ether (2×200 mL) to yield 57 g of [1,1′-biphenyl]-4-yl(phenyl)methanone.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4-benzoylbiphenyl?

A1: this compound (C19H14O) is an aromatic ketone with a molecular weight of 258.3 g/mol. While specific spectroscopic data was not provided in the research excerpts, its structure consists of two phenyl rings linked by a single bond, with a benzoyl group (C6H5CO) attached to one of the rings at the para position.

Q2: How does this compound affect the DC conductivity of polypropylene films?

A2: Research has shown that incorporating this compound into polypropylene (PP) films can reduce their DC conductivity. [] This modification stems from the introduction of deep trap energy levels within the PP matrix by the this compound molecules. These deep traps hinder the movement of charge carriers, effectively reducing the overall conductivity of the film. [] This property makes this compound a potential candidate for improving the performance and safety of power capacitors, especially at elevated temperatures. []

Q3: Can this compound be synthesized through metal-free methods?

A3: Yes, a novel metal-free synthesis route for 3-amino-4-benzoylbiphenyls, precursors to arylacridones, has been reported. [] This method utilizes potassium carbonate (K2CO3) as a catalyst for a dual C-C-coupled cyclization reaction between β-keto enamines and cinnamaldehydes. [] This environmentally friendly approach offers an alternative to traditional metal-catalyzed reactions, paving the way for sustainable chemical synthesis.

Q4: How does the structure of this compound influence the properties of its excited ketyl radical?

A4: Studies employing nanosecond-picosecond two-color two-laser flash photolysis have revealed that the fluorescence and properties of the excited ketyl radical of this compound are significantly influenced by the size and electronic characteristics of its aromatic ring system. [] The extended aromatic system in this compound, compared to simpler benzophenone analogues, leads to unique photophysical properties and reactivity in the excited state. []

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